molecular formula C12H24O4Si B14759191 1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl- CAS No. 837-00-3

1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-

Katalognummer: B14759191
CAS-Nummer: 837-00-3
Molekulargewicht: 260.40 g/mol
InChI-Schlüssel: UJBRONMHSZSMSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl- is a silicon-containing spiro compound with the molecular formula C12H24O4Si. This compound is known for its unique structural features, which include a spirocyclic framework with silicon and oxygen atoms. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl- typically involves the reaction of dimethyldichlorosilane with water under controlled conditions. The reaction is carried out at a temperature range of 30-40°C. The resulting product is then subjected to hydrolysis using sodium hydroxide solution. The hydrolyzed product is further treated with potassium hydroxide at 120-140°C under vacuum conditions to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.

Wissenschaftliche Forschungsanwendungen

1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a component in biomedical devices.

    Industry: Utilized in the production of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl- involves its interaction with various molecular targets. The compound’s silicon-oxygen framework allows it to form stable complexes with other molecules, which can influence biological pathways and chemical reactions. The specific molecular targets and pathways involved depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl- is unique due to its silicon-oxygen spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

837-00-3

Molekularformel

C12H24O4Si

Molekulargewicht

260.40 g/mol

IUPAC-Name

2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5-silaspiro[4.4]nonane

InChI

InChI=1S/C12H24O4Si/c1-9(2)10(3,4)14-17(13-9)15-11(5,6)12(7,8)16-17/h1-8H3

InChI-Schlüssel

UJBRONMHSZSMSX-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(O[Si]2(O1)OC(C(O2)(C)C)(C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.